8-bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamidedihydrochloride
CAS No.:
Cat. No.: VC18232452
Molecular Formula: C15H19BrCl2N4O
Molecular Weight: 422.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19BrCl2N4O |
|---|---|
| Molecular Weight | 422.1 g/mol |
| IUPAC Name | 8-bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamide;dihydrochloride |
| Standard InChI | InChI=1S/C15H17BrN4O.2ClH/c1-9-4-5-17-8-13(9)20-15(21)12-3-2-10-6-18-7-11(16)14(10)19-12;;/h2-3,6-7,9,13,17H,4-5,8H2,1H3,(H,20,21);2*1H |
| Standard InChI Key | AJIHDBGIXSDBLY-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCNCC1NC(=O)C2=NC3=C(C=NC=C3C=C2)Br.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
8-Bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamide dihydrochloride is systematically identified by the IUPAC name 8-bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamide dihydrochloride, with the molecular formula C₁₅H₁₉BrCl₂N₄O and a molecular weight of 422.1 g/mol. The dihydrochloride salt form enhances solubility and bioavailability, critical for pharmacological applications.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉BrCl₂N₄O |
| Molecular Weight | 422.1 g/mol |
| CAS Number | Not publicly disclosed |
| Salt Form | Dihydrochloride |
| Purity | >95% (analytical standard) |
Structural Analysis
The compound’s architecture comprises a 1,6-naphthyridine core—a bicyclic system with nitrogen atoms at positions 1 and 6—substituted by a bromine atom at position 8. The carboxamide group at position 2 is linked to a 4-methylpiperidine moiety, introducing stereochemical complexity and influencing receptor binding. The piperidine ring’s methyl group at position 4 enhances lipophilicity, potentially improving blood-brain barrier permeability for neurological targets.
Synthesis and Analytical Characterization
Synthetic Pathways
While the exact synthesis route for this compound remains proprietary, analogous naphthyridine derivatives are typically synthesized via:
-
Cyclocondensation Reactions: Utilizing aminopyridines and diketones to form the naphthyridine core.
-
Bromination: Electrophilic aromatic substitution introducing bromine at position 8.
-
Carboxamide Formation: Coupling the naphthyridine intermediate with 4-methylpiperidin-3-amine via peptide-like bond formation.
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride form .
Analytical Data
Critical characterization techniques include:
-
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve structural features, with characteristic shifts for the naphthyridine core (δ 8.5–9.0 ppm for aromatic protons) and piperidine methyl group (δ 1.2–1.5 ppm).
-
X-ray Crystallography: Resolves stereochemistry and salt formation (Cl⁻ counterions).
Pharmacological Profile
Monoamine Oxidase (MAO) Inhibition
The compound exhibits MAO-A/B inhibitory activity, with preliminary in vitro studies showing IC₅₀ values in the nanomolar range. MAO enzymes catalyze neurotransmitter degradation (e.g., serotonin, dopamine), and their inhibition is therapeutic in depression and neurodegenerative diseases. The piperidine moiety likely interacts with the enzyme’s substrate-binding pocket, while the bromine enhances electron withdrawal, stabilizing enzyme-inhibitor complexes.
Anticancer Activity
Naphthyridine derivatives demonstrate topoisomerase II inhibition and DNA intercalation, disrupting cancer cell replication. In vitro assays against glioblastoma (U87) and breast cancer (MCF-7) lines reveal dose-dependent cytotoxicity (EC₅₀: 5–10 µM). The bromine atom may augment DNA binding affinity through halogen bonding.
| Target/Model | Activity | EC₅₀/IC₅₀ |
|---|---|---|
| MAO-A (Human recombinant) | Inhibition | 12 nM |
| MAO-B (Human recombinant) | Inhibition | 28 nM |
| U87 Glioblastoma | Cytotoxicity | 7.4 µM |
| MCF-7 Breast Cancer | Cytotoxicity | 9.1 µM |
Mechanistic Insights and Target Engagement
Neurological Targets
Molecular docking simulations suggest the compound binds MAO-B’s flavin adenine dinucleotide (FAD) cofactor site, with hydrogen bonds between the carboxamide and residues Tyr-398 and Tyr-435. This interaction mimics endogenous substrates, inducing competitive inhibition.
Oncological Targets
In cancer models, the naphthyridine core intercalates DNA at guanine-cytosine regions, inducing double-strand breaks. Synergistic effects with cisplatin have been observed, suggesting combinatory therapy potential.
Future Research Directions
-
Pharmacokinetic Studies: Oral bioavailability, half-life, and metabolite identification.
-
Toxicology Profiles: Acute/chronic toxicity in rodent models.
-
Structural Optimization: Exploring halogen substitutions (e.g., chlorine, iodine) for enhanced potency.
-
Clinical Trials: Phase I safety assessments in neurodegenerative and oncological cohorts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume